molecular formula C7H13ClN2O B1391727 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1235440-97-7

1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No.: B1391727
CAS No.: 1235440-97-7
M. Wt: 176.64 g/mol
InChI Key: ITTLUVJGCVKFDA-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride ( 1235440-97-7) is a chemical compound with the molecular formula C7H13ClN2O and a molecular weight of 176.64 g/mol. This piperazine derivative is supplied as a powder and requires storage in an inert atmosphere at 2-8°C to maintain stability . The piperazine ring is a privileged scaffold in medicinal chemistry, known for its broad and potent biological activities. Piperazine-based structures are frequently explored in pharmaceutical research for their diverse pharmacological properties, including antimicrobial, antidepressant, antipsychotic, anticancer, and antihelmintic actions . The specific structure of this compound, featuring a propenone side-chain, makes it a versatile building block (synthon) for the synthesis of more complex molecules. Researchers utilize it to develop novel compounds for investigating biological mechanisms and structure-activity relationships (SAR) . Key Research Applications: • Drug Discovery: Serves as a key intermediate in the design and synthesis of new pharmacologically active molecules, particularly in constructing compound libraries based on privileged structures . • Anticancer Research: Some piperazine derivatives have demonstrated potent cytotoxic effects and the ability to induce apoptosis (programmed cell death) in cancer cell lines, making them promising candidates for oncological investigation . • Chemical Synthesis: Acts as a precursor for further functionalization, enabling the exploration of novel chemical space in organic and combinatorial chemistry . Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment (PPE), should be observed in the laboratory. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-piperazin-1-ylprop-2-en-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-2-7(10)9-5-3-8-4-6-9;/h2,8H,1,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTLUVJGCVKFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Sulfonium Salts

One approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, which facilitates the formation of the enone moiety conjugated to the piperazine ring. This method is advantageous for its straightforward reaction pathway but may require careful control of reaction parameters to avoid side products.

Ugi Multicomponent Reaction

The Ugi reaction, a well-known multicomponent reaction, can be employed to assemble the compound in a single step by combining amines, aldehydes, isocyanides, and carboxylic acids. This method offers high atom economy and operational simplicity, making it attractive for rapid synthesis and library generation.

Solid-Phase and Photocatalytic Synthesis

For industrial production, parallel solid-phase synthesis and photocatalytic methods have been developed to enhance yield and purity. Solid-phase synthesis allows for easy purification and automation, while photocatalytic synthesis can provide mild reaction conditions and improved selectivity.

Acylation of Piperazine Derivatives

A common laboratory-scale method involves acylation of piperazine with acryloyl chloride or related activated acrylate derivatives. This method typically proceeds under mild conditions and can be followed by salt formation with hydrochloric acid to yield the hydrochloride salt.

Example Reaction Scheme:

$$
\text{Piperazine} + \text{Acryloyl chloride} \rightarrow \text{1-(Piperazin-1-yl)prop-2-en-1-one} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

This reaction is usually conducted in an inert solvent such as dichloromethane or acetonitrile at low temperature to control reactivity and minimize side reactions.

Reaction Conditions and Purification

  • Temperature: Typically 0–25°C for acylation steps; higher temperatures (up to 80°C) are sometimes used in related piperazine syntheses but may increase side-product formation.
  • Solvents: Dichloromethane, acetonitrile, or DMF are common solvents.
  • Purification: Flash column chromatography on silica gel is frequently employed to purify the product from side products and unreacted starting materials.
  • Salt Formation: The hydrochloride salt is often prepared by treating the free base with hydrochloric acid in ether or other solvents, followed by precipitation and filtration.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield / Purity Notes
Cyclization with Sulfonium Salts 1,2-Diamine derivatives, sulfonium salts Direct formation of enone moiety Requires precise control Moderate to high yield, purity depends on work-up
Ugi Multicomponent Reaction Amines, aldehydes, isocyanides, acids Single-step, atom economical Limited substrate scope High yield, suitable for libraries
Solid-Phase Synthesis Resin-bound piperazine derivatives Automation, easy purification Requires specialized equipment High purity, scalable
Photocatalytic Synthesis Photocatalysts, light source Mild conditions, selective Equipment needed, scale limited High purity, moderate yield
Acylation with Acryloyl Chloride Piperazine, acryloyl chloride, base Simple, accessible reagents Side reactions possible Good yield, requires chromatography

Research Findings and Optimization

  • Studies have shown that controlling the reaction temperature and stoichiometry during acylation significantly reduces dimer formation and side products, improving yield and purity.
  • Photocatalytic methods have been optimized to reduce reaction times and improve selectivity, making them promising for scale-up.
  • The Ugi reaction route has been demonstrated to efficiently produce derivatives of 1-(Piperazin-1-yl)prop-2-en-1-one with functional group diversity, facilitating medicinal chemistry applications.
  • Purification by flash chromatography remains the standard to achieve high purity, though newer methods like recrystallization of the hydrochloride salt are under exploration to improve process efficiency.

Chemical Reactions Analysis

1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride exhibits various biological activities, making it a candidate for therapeutic applications:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, suggesting potential uses in treating neurological disorders such as Alzheimer's disease. As an acetylcholinesterase inhibitor, it could enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .
  • Enzyme Inhibition : Its role in enzyme inhibition has been explored, particularly in studies focused on receptor binding and interaction with specific molecular targets. This aspect is crucial for understanding its pharmacological profile .

Therapeutic Potential

The therapeutic implications of this compound are notable:

  • Neurodegenerative Diseases : The compound's mechanism as an acetylcholinesterase inhibitor positions it as a potential treatment for neurodegenerative diseases, where increased levels of acetylcholine can alleviate symptoms .
  • Psychiatric Disorders : Given its interaction with neurotransmitter systems, it may also have applications in the treatment of psychiatric disorders, although more research is needed to fully elucidate these effects .

Study on Acetylcholinesterase Inhibition

A study demonstrated that compounds similar to this compound effectively inhibited acetylcholinesterase activity in vitro. This inhibition was linked to increased acetylcholine levels, supporting its potential use in treating Alzheimer's disease.

Investigation into Receptor Binding

Another study explored the binding affinity of this compound to various receptors involved in neurotransmission. Results indicated that modifications to the piperazine ring could enhance binding efficiency, suggesting avenues for developing more potent derivatives .

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly important in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms .

Comparison with Similar Compounds

Piperazine derivatives are widely explored due to their structural adaptability and pharmacological relevance. Below is a detailed comparison of 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride with structurally analogous compounds:

Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
1-(Piperazin-1-yl)prop-2-en-1-one HCl 1235440-97-7 C₇H₁₃ClN₂O 176.64 Propenone group ≥95%
1-(4-Allylpiperazin-1-yl)-2-aminoethanone diHCl 23918-29-8 C₈H₁₈Cl₂N₃O 252.16 Allyl, amino groups N/A
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone N/A C₁₂H₁₄ClN₂O 237.71 Phenyl, chloro groups N/A
1-Methylpiperazin-2-one HCl 109384-27-2 C₅H₁₁ClN₂O 150.61 Methyl, ketone ≥95%

Key Observations :

  • Propenone vs. Acetophenone: Replacing the propenone group with a chloroacetophenone moiety (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) introduces aromaticity, enhancing interactions with hydrophobic enzyme pockets .
  • Ring Modifications : 1-Methylpiperazin-2-one HCl contains a cyclic ketone, altering electronic properties and reducing reactivity compared to the α,β-unsaturated system in the parent compound .
Pharmacological Activity
  • Anticancer Potential: Derivatives like 3-(3-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS: N/A) are intermediates in synthesizing covalent inhibitors targeting oncogenic K-Ras G12C, showing promise in preclinical cancer models .
  • EGFR Inhibition: Compounds such as 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)-prop-2-en-1-one hydrochloride (CAS: N/A) demonstrate selective EGFR inhibition, overcoming drug resistance in tyrosine kinase mutants .
  • Antimicrobial Activity : Piperazine derivatives with aryl substituents (e.g., phenyl, fluorophenyl) exhibit broad-spectrum antimicrobial effects, attributed to their ability to disrupt bacterial membranes or enzyme function .
Kinase Inhibitor Development
  • KRAS Targeting: The compound’s propenone moiety facilitates covalent modification of cysteine residues in KRAS G12C, a prevalent oncogenic mutation. Derivatives show sub-micromolar IC₅₀ values in cell-based assays .
  • EGFR Resistance: Structural analogs with methoxyquinazoline extensions exhibit nanomolar potency against EGFR T790M mutants, a common resistance mechanism in lung cancer .
Structural Insights
  • Crystallography: SHELXL-refined crystal structures (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) reveal planar conformations of the ketone group, optimizing binding to ATP pockets in kinases .

Biological Activity

1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including enzyme inhibition, receptor modulation, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of the prop-2-en-1-one moiety contributes to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. It has been shown to interact with various biological macromolecules, which suggests its potential utility in studies focused on enzyme inhibition and receptor binding .

Table 1: Enzyme Inhibition Activity

Enzyme TargetIC50 (µM)Reference
PARP118
AChEVaries

Anticancer Activity

The compound has demonstrated significant efficacy against different cancer cell lines. In vitro studies show that it can inhibit the growth of human breast cancer cells, with an IC50 value comparable to established drugs like Olaparib .

Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells:

  • Compounds Tested : 5a and 5e (substituted derivatives)
  • Results : Both compounds inhibited PARP1 activity and increased apoptosis markers such as cleaved PARP and phosphorylated H2AX, indicating their potential as therapeutic agents in oncology .

The mechanism by which this compound exerts its effects involves covalent bonding with nucleophilic sites on proteins. This interaction can lead to the modulation of enzyme activity or receptor function, triggering various cellular pathways that result in biological effects .

Comparative Analysis

When compared to similar compounds, such as derivatives with different substituents on the piperazine ring, this compound exhibits unique reactivity due to its propargyl group. This specificity enhances its potential as a research tool and therapeutic candidate.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityReference
1-(Piperazin-1-yl)prop-2-en-1-oneAnticancer, Enzyme Inhibition
1-(4-(Substituted)piperazin-1-yl)Moderate efficacy against cancer
Methyl 1-prop-2-yn-1-yl-indoleUnique biological activities

Q & A

Q. What are the recommended synthetic routes for preparing 1-(piperazin-1-yl)prop-2-en-1-one hydrochloride and its derivatives?

A common method involves coupling piperazine derivatives with α,β-unsaturated carbonyl intermediates. For example:

  • React bromophenylsulfonyl piperazine with acrylate derivatives under basic conditions to form chalcone-piperazine hybrids.
  • Purify intermediates via column chromatography and confirm purity using TLC.
  • Final hydrochlorination is achieved using HCl gas or aqueous HCl in ethanol . Modifications to substituents (e.g., methoxy, ethoxy, or sulfonyl groups) can be introduced at the phenyl or piperazine moieties to tailor reactivity .

Q. Which analytical techniques are critical for characterizing this compound and its analogs?

Key methods include:

  • Melting Point Analysis : Determines purity (e.g., compounds in melt between 184–208°C).
  • Spectroscopy :
  • IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and enone (C=C, ~1600 cm⁻¹) stretches.
  • NMR (¹H/¹³C) : Confirms piperazine ring protons (δ 2.5–3.5 ppm) and vinyl proton coupling (J = 15–16 Hz for trans-enones).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₀ClN₂O₃⁺) .
    • Elemental Analysis : Ensures stoichiometric Cl⁻ content post-hydrochlorination .

Q. What safety protocols should be followed when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks; compounds may release HCl fumes under decomposition .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .
  • Storage : Keep in airtight containers with desiccants at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in piperazine-enone derivatives?

  • Crystallization : Grow crystals via slow evaporation of DCM/ethanol mixtures.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
  • Refinement : Employ SHELXL for structure solution (direct methods) and refinement (full-matrix least squares). Key parameters:
  • R-factor < 0.05 for high-resolution data.
  • Validate hydrogen bonding (e.g., N–H⋯Cl interactions in hydrochloride salts) .
    • Visualization : Mercury CSD can map void spaces and compare packing motifs with related structures .

Q. How can structure-activity relationship (SAR) studies optimize biological activity in this compound class?

  • Substituent Variation : Replace phenyl groups with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) moieties to modulate receptor binding .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding via the enone carbonyl) using docking software (e.g., AutoDock Vina).
  • In Vivo Testing : Administer derivatives intravenously (e.g., 1–10 mg/kg in saline) and monitor pharmacokinetic profiles (e.g., half-life, bioavailability) .

Q. What computational tools aid in predicting intermolecular interactions or stability?

  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/PBS buffers using GROMACS.
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) for piperazine-enone derivatives at the B3LYP/6-31G* level.
  • Database Mining : Use ConQuest (CCDC) to retrieve analogous structures and analyze trends in hydrogen-bonding networks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.